Cas no 2227799-63-3 (tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate)

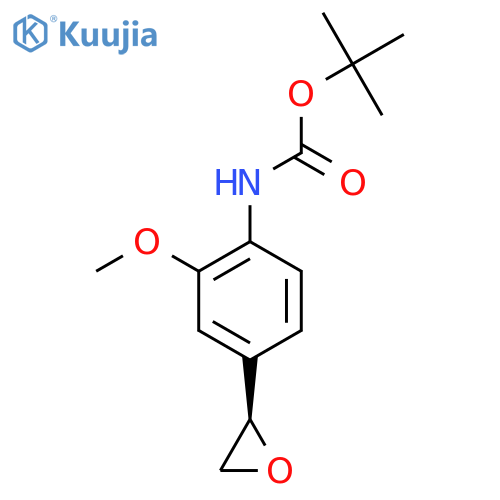

2227799-63-3 structure

商品名:tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate

tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate 化学的及び物理的性質

名前と識別子

-

- 2227799-63-3

- tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate

- EN300-1902922

- tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate

-

- インチ: 1S/C14H19NO4/c1-14(2,3)19-13(16)15-10-6-5-9(12-8-18-12)7-11(10)17-4/h5-7,12H,8H2,1-4H3,(H,15,16)/t12-/m0/s1

- InChIKey: CJXHZAABBFNKFI-LBPRGKRZSA-N

- ほほえんだ: O1C[C@H]1C1C=CC(=C(C=1)OC)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 265.13140809g/mol

- どういたいしつりょう: 265.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 326

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 60.1Ų

tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1902922-0.05g |

tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate |

2227799-63-3 | 0.05g |

$1500.0 | 2023-09-18 | ||

| Enamine | EN300-1902922-0.5g |

tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate |

2227799-63-3 | 0.5g |

$1714.0 | 2023-09-18 | ||

| Enamine | EN300-1902922-0.1g |

tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate |

2227799-63-3 | 0.1g |

$1572.0 | 2023-09-18 | ||

| Enamine | EN300-1902922-10.0g |

tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate |

2227799-63-3 | 10g |

$7681.0 | 2023-06-02 | ||

| Enamine | EN300-1902922-5g |

tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate |

2227799-63-3 | 5g |

$5179.0 | 2023-09-18 | ||

| Enamine | EN300-1902922-10g |

tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate |

2227799-63-3 | 10g |

$7681.0 | 2023-09-18 | ||

| Enamine | EN300-1902922-0.25g |

tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate |

2227799-63-3 | 0.25g |

$1642.0 | 2023-09-18 | ||

| Enamine | EN300-1902922-1.0g |

tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate |

2227799-63-3 | 1g |

$1785.0 | 2023-06-02 | ||

| Enamine | EN300-1902922-2.5g |

tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate |

2227799-63-3 | 2.5g |

$3501.0 | 2023-09-18 | ||

| Enamine | EN300-1902922-5.0g |

tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate |

2227799-63-3 | 5g |

$5179.0 | 2023-06-02 |

tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

2227799-63-3 (tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate) 関連製品

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬